molecular formula C23H20N2O4S B4882569 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

Cat. No. B4882569
M. Wt: 420.5 g/mol
InChI Key: HHWBNEXNRKNJLF-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 and has since been the subject of numerous scientific studies. In

Mechanism of Action

2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide works by inhibiting the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. NAE is responsible for activating NEDD8, which is a small protein that is essential for the function of the ubiquitin-proteasome pathway. Inhibition of NAE by 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide leads to the accumulation of proteins, which can result in cell death.
Biochemical and Physiological Effects:
2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is that it is a potent inhibitor of the NEDD8-activating enzyme (NAE), which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, one limitation of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is that it can be toxic to normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. One area of research is the development of more potent and selective inhibitors of NAE. Another area of research is the study of the effects of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide on the immune system, as it has been found to have anti-inflammatory properties. Additionally, 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is being studied as a potential treatment for various types of cancer, and future research will focus on its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the NEDD8-activating enzyme (NAE) and has been found to have anti-cancer properties. 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has a number of biochemical and physiological effects, and while it has some limitations, it is a valuable tool for studying the ubiquitin-proteasome pathway. Future research will focus on the development of more potent and selective inhibitors of NAE, as well as the study of the effects of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide on the immune system and its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-naphthylacetic acid and thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with pyrrolidine-3,4-dione to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 3-methoxyphenylboronic acid to form 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide.

Scientific Research Applications

2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells, and inhibition of NAE can lead to the accumulation of proteins, resulting in cell death. 2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been shown to have anti-cancer properties and is being studied as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-19-8-4-7-18(12-19)25-22(27)13-20(23(25)28)30-14-21(26)24-17-10-9-15-5-2-3-6-16(15)11-17/h2-12,20H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWBNEXNRKNJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

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